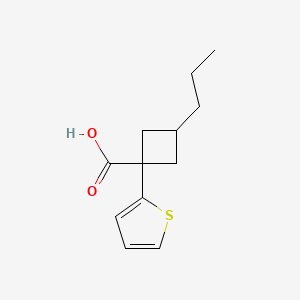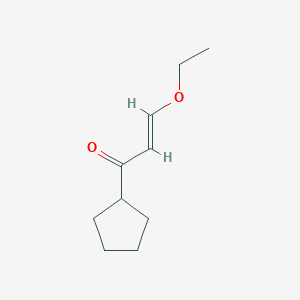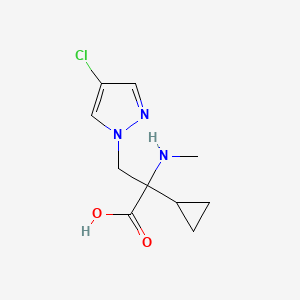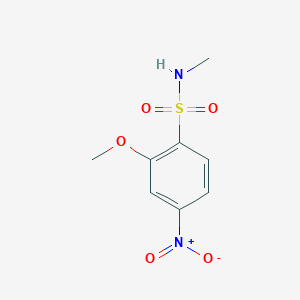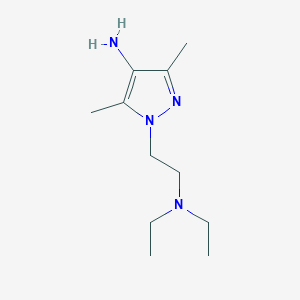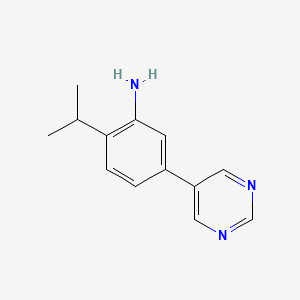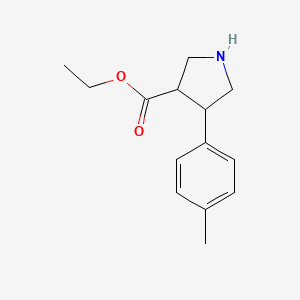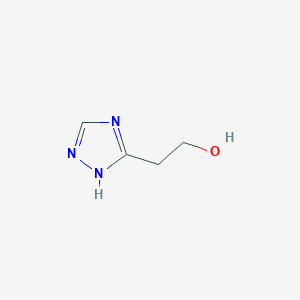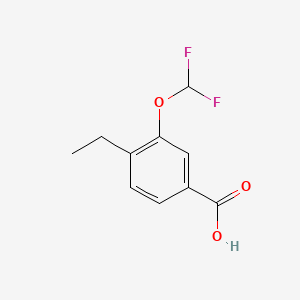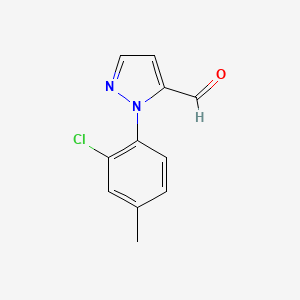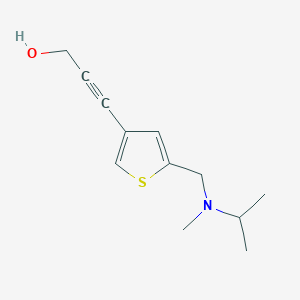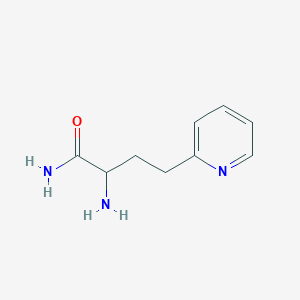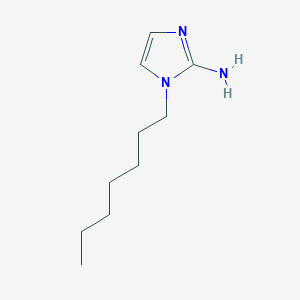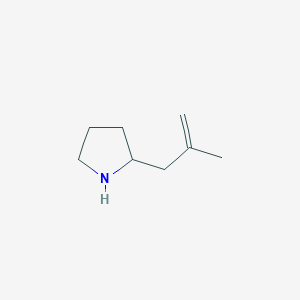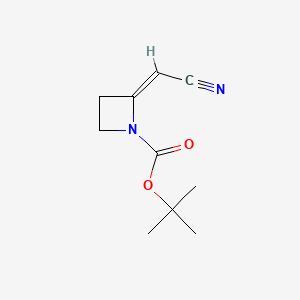
tert-butyl(2Z)-2-(cyanomethylidene)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate is an organic compound that features a tert-butyl group, a cyanomethylidene moiety, and an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with a cyanomethylidene reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the cyanomethylidene group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, with considerations for scalability and environmental impact. Advanced techniques such as continuous flow synthesis may be employed to enhance production rates and ensure consistent quality .
化学反応の分析
Types of Reactions
tert-Butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyanomethylidene group to other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed .
科学的研究の応用
tert-Butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may be used in the development of biologically active compounds, such as pharmaceuticals or agrochemicals.
Medicine: Research into its potential therapeutic applications, including as a precursor to drug candidates, is ongoing.
作用機序
The mechanism of action of tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the tert-butyl group, which can affect its steric and electronic properties. These interactions can lead to the formation of reactive intermediates that participate in various chemical transformations .
類似化合物との比較
Similar Compounds
Similar compounds to tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate include:
- tert-Butyl azetidine-1-carboxylate
- tert-Butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate analogs with different substituents
Uniqueness
The uniqueness of tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate lies in its combination of a tert-butyl group, a cyanomethylidene moiety, and an azetidine ring This combination imparts distinct reactivity and properties that are not commonly found in other compounds
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-7-5-8(12)4-6-11/h4H,5,7H2,1-3H3/b8-4- |
InChIキー |
BWSOMVDGCKXJGN-YWEYNIOJSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N\1CC/C1=C/C#N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC1=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


